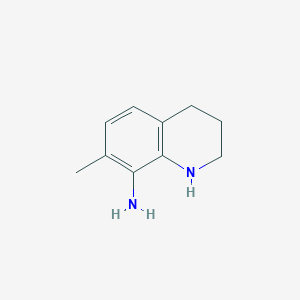

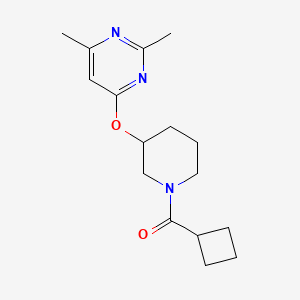

![molecular formula C8H8Cl2N2O2 B2360234 Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride CAS No. 1616526-83-0](/img/structure/B2360234.png)

Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H6N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . In the presence of sodium acetate (NaOAc), the I2-mediated oxidative annulations of readily available substrates produced a variety of imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner .Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride involves a fused imidazole and pyridine ring . The structure of this compound is significant in the pharmaceutical industry due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various reactions such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation . These reactions have been used to synthesize a variety of imidazo[1,5-a]pyridine derivatives .Scientific Research Applications

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, which make them suitable for use in optoelectronic devices . These devices, which include organic light-emitting diodes (OLEDs), rely on the ability of certain materials to emit light in response to an electric current. The luminescent nature of these compounds can be harnessed to improve the efficiency and color purity of OLEDs.

Sensors

The unique chemical structure of imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride allows it to interact with various substances, making it an excellent candidate for sensor development . Sensors based on this compound can be designed to detect environmental pollutants, gases, or other chemical compounds with high sensitivity and selectivity.

Anti-Cancer Drugs

Research has indicated that imidazo[1,5-a]pyridine derivatives have potential applications in the pharmaceutical field, particularly as anti-cancer drugs . Their ability to interfere with the proliferation of cancer cells can be exploited to develop new therapeutic agents that target specific types of cancer.

Confocal Microscopy Emitters

Due to their luminescent properties, these compounds are also used as emitters in confocal microscopy . This application is crucial for biological imaging, allowing researchers to obtain high-resolution images of cells and tissues, which is essential for understanding cellular processes and diagnosing diseases.

Pharmaceutical Research

In pharmaceutical research, imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride serves as a scaffold for the development of new drugs . Its versatile structure can be modified to create a wide range of compounds with varying biological activities, which can lead to the discovery of new medications.

Material Science

The compound’s unique chemical and physical properties make it a valuable material in science and engineering . It can be used to create new materials with specific characteristics, such as increased strength, improved thermal stability, or enhanced electrical conductivity.

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride is a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

It’s known that imidazo[1,5-a]pyridine derivatives can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Biochemical Pathways

The activation of nf-kappab suggests that it may influence inflammatory responses and immune system regulation .

Result of Action

The activation of nf-kappab suggests potential anti-inflammatory effects .

Safety and Hazards

The safety data sheet for a similar compound, imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals, and its synthesis has been a subject of intense research for numerous decades . Future research may focus on developing more effective compounds for treating various diseases, including cancer .

properties

IUPAC Name |

imidazo[1,5-a]pyridine-7-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.2ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;;/h1-5H,(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBBRQPNQIJUJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C=C1C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)

![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)

![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)